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Compound of Interest

Compound Name: Aspochalasin M

Cat. No.: B2481514 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the bioactivities of aspochalasin analogs, supported by

experimental data and detailed methodologies. Aspochalasins, a class of fungal secondary

metabolites, have garnered significant interest for their diverse biological activities, including

cytotoxic and antimicrobial effects. Understanding the structure-activity relationships within this

compound class is crucial for the development of novel therapeutic agents.

Comparative Bioactivity Data
The bioactivity of aspochalasin analogs varies significantly with minor structural modifications.

The following tables summarize the cytotoxic and antimicrobial activities of several

aspochalasin analogs, providing a quantitative comparison of their potency.

Cytotoxicity of Aspochalasin Analogs Against Cancer
Cell Lines
The cytotoxic effects of aspochalasin analogs have been evaluated against a range of human

cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the

concentration of a compound required to inhibit the growth of 50% of the cell population, are

presented in Table 1. Lower IC50 values indicate greater cytotoxic potency.
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Aspochalasin
Analog

Cell Line IC50 (µM) Reference

Aspochalasin B MOLT-4 (Leukemia) 13.0 [1]

A549 (Lung

Carcinoma)
19.6 [1]

HL-60 (Leukemia) 11.6 [1]

Aspochalasin D
Ba/F3-V12 (ras-

dependent)
1.9 µg/mL

PC3 (Prostate

Cancer)
11.14 µg/mL [2]

Aspochalasin I Mel-Ab (Melanoma)
22.4 (melanogenesis

inhibition)
[3]

Aspochalasin J
HeLa (Cervical

Cancer)
27.8

Aspochalasin W
PC3 (Prostate

Cancer)
30.4 [2]

HCT-116 (Colon

Carcinoma)
39.2 [2]

TMC-169 U937 (Lymphoma) 0.81 µg/mL [2]

Jurkat (T-cell

Leukemia)
0.2 µg/mL [2]

HL-60 (Leukemia) 0.68 µg/mL [2]

WiDr (Colon

Adenocarcinoma)
0.83 µg/mL [2]

HCT-116 (Colon

Carcinoma)
0.78 µg/mL [2]

Antimicrobial Activity of Aspochalasin Analogs
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Several aspochalasin analogs have demonstrated inhibitory activity against various microbial

strains. The minimum inhibitory concentration (MIC), the lowest concentration of an

antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of

antimicrobial potency.

Aspochalasin
Analog

Microbial Strain MIC (µM) Reference

Aspochalasin G Bacillus subtilis Inhibitory [2]

Staphylococcus

aureus
Inhibitory [2]

Micrococcus luteus Inhibitory [2]

Compound 5

(unnamed)
Escherichia coli 10 [2]

Bacillus cereus 10 [2]

Compound 14

(unnamed)

Staphylococcus

epidermidis
20 [2]

Staphylococcus

aureus
20 [2]

Compound 20

(unnamed)

Staphylococcus

epidermidis
20 [2]

Staphylococcus

aureus
20 [2]

Structure-Activity Relationships
The variations in bioactivity among aspochalasin analogs can be attributed to specific structural

features. For instance, the presence and position of hydroxyl groups on the macrocyclic ring

appear to play a significant role in cytotoxicity.[2] TMC-169, a relatively simple C-18 hydroxyl

analog, exhibits remarkable cytotoxicity against a panel of cancer cell lines.[2] Conversely,

modifications such as the introduction of a C-7 hydroxyl group can influence anti-HIV integrase

activity, as seen in aspochalasin L.[2]
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In terms of antimicrobial activity, the presence of a C-21 ketone seems to be important, as

aspochalasin G, which possesses this feature, shows broad-spectrum inhibitory activity.[2]

Furthermore, simple 17,18-diol compounds with a C-21 ketone demonstrate greater

antibacterial potency.[2]

Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols

for the key bioassays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan

crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the aspochalasin

analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each

well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., dimethyl sulfoxide or a solution of 0.01 M HCl in 10% SDS) to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 values.

Antimicrobial Assay: Broth Microdilution Method for
Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.[4][5][6]

Procedure:

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a

suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

Serial Dilution of Compounds: Perform a two-fold serial dilution of the aspochalasin analogs

in the broth medium in a 96-well microtiter plate.

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

Incubation: Incubate the plates at an appropriate temperature and duration for the specific

microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the bioactivity of aspochalasin

analogs, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the

bioactivity of aspochalasin analogs.
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Caption: A typical experimental workflow for aspochalasin analog bioactivity screening.
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Proposed Signaling Pathway for Aspochalasin-Induced
Apoptosis
Aspochalasins, like other cytochalasans, are known to disrupt the actin cytoskeleton. This

disruption can trigger a cascade of signaling events leading to programmed cell death, or

apoptosis. The following diagram illustrates a proposed signaling pathway.
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Caption: Proposed signaling pathway of aspochalasin-induced apoptosis via actin disruption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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